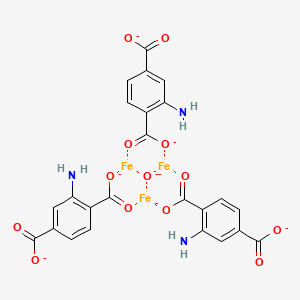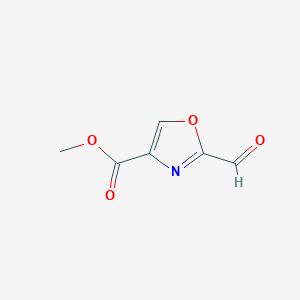
Fe-MIL-88B-NH; NH-MIL-88B(Fe)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fe-MIL-88B-NH, also known as NH-MIL-88B(Fe), is a metal-organic framework (MOF) that has garnered significant attention due to its unique structural properties and versatile applications. This compound is characterized by its amine-functionalized framework, which enhances its chemical reactivity and stability. The iron-based MOF is known for its large specific surface area, tunable porosity, and excellent thermal stability, making it suitable for various applications in catalysis, sensing, and environmental remediation .
Preparation Methods
Fe-MIL-88B-NH can be synthesized through various methods, with the solvothermal method being the most common. In this method, iron salts and organic linkers are dissolved in a solvent and heated in a sealed vessel at elevated temperatures. The reaction typically involves the use of iron(III) chloride and 2-aminoterephthalic acid as precursors. The mixture is heated at temperatures ranging from 100°C to 180°C for several hours to form the MOF . Another method involves microwave-assisted synthesis, which offers a rapid and efficient route to produce the compound .
Chemical Reactions Analysis
Fe-MIL-88B-NH undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its use as a catalyst in the Fenton-like degradation of organic pollutants, where it acts as a peroxidase-like catalyst to generate hydroxyl radicals from hydrogen peroxide . The compound also exhibits electrocatalytic activity for nitrogen reduction reactions, converting nitrogen to ammonia under ambient conditions . Common reagents used in these reactions include hydrogen peroxide, nitrogen gas, and various organic substrates.
Scientific Research Applications
Fe-MIL-88B-NH has a wide range of scientific research applications:
Environmental Remediation: It is used as a photocatalyst for the degradation of pollutants such as methylene blue and chromium(VI) in water
Biomedical Applications:
Mechanism of Action
The mechanism of action of Fe-MIL-88B-NH involves its ability to generate reactive oxygen species (ROS) such as hydroxyl radicals, which are crucial for its catalytic activity in pollutant degradation. The iron centers in the MOF facilitate the redox reactions, while the amine functional groups enhance the adsorption of substrates and intermediates . In electrocatalytic applications, the compound’s structure allows for efficient electron transfer, promoting the reduction of nitrogen to ammonia .
Comparison with Similar Compounds
Fe-MIL-88B-NH is unique due to its amine-functionalized framework, which distinguishes it from other iron-based MOFs such as MIL-101(Fe) and MIL-53(Fe). These similar compounds also exhibit high surface areas and catalytic activities but lack the specific functional groups that enhance the reactivity and stability of Fe-MIL-88B-NH . Additionally, La-doped MIL-88B(Fe) and NH2-MIL-88B(Fe) are variations that incorporate different metal ions or functional groups to further enhance their properties .
Properties
Molecular Formula |
C24H15Fe3N3O13-8 |
|---|---|
Molecular Weight |
720.9 g/mol |
IUPAC Name |
2-aminoterephthalate;iron;oxygen(2-) |
InChI |
InChI=1S/3C8H7NO4.3Fe.O/c3*9-6-3-4(7(10)11)1-2-5(6)8(12)13;;;;/h3*1-3H,9H2,(H,10,11)(H,12,13);;;;/q;;;;;;-2/p-6 |
InChI Key |
NPXTZVWEBMWCPS-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)[O-])N)C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])N)C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])N)C(=O)[O-].[O-2].[Fe].[Fe].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3AS,7AR)-1-Benzylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14032484.png)


![8-(Benzyl(tert-butoxycarbonyl)amino)-1-oxaspiro[4.5]decane-2-carboxylic acid](/img/structure/B14032500.png)
![(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14032508.png)
![L-Leucinamide,N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl-](/img/structure/B14032522.png)

![(S)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14032547.png)



